molecular formula C8H11BO5S B2750144 (4-Methanesulfonyl-3-methoxyphenyl)boronic acid CAS No. 1313617-68-3

(4-Methanesulfonyl-3-methoxyphenyl)boronic acid

Cat. No.: B2750144
CAS No.: 1313617-68-3
M. Wt: 230.04
InChI Key: SRUUTBYHOBCTHT-UHFFFAOYSA-N
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Description

(4-Methanesulfonyl-3-methoxyphenyl)boronic acid is an organoboron compound with the molecular formula C8H11BO5S and a molecular weight of 230.05 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with methanesulfonyl and methoxy groups. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methanesulfonyl-3-methoxyphenyl)boronic acid typically involves the reaction of 4-methanesulfonyl-3-methoxyphenyl bromide with a boronic acid derivative under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

(4-Methanesulfonyl-3-methoxyphenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

Major Products

The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism of action of (4-Methanesulfonyl-3-methoxyphenyl)boronic acid in Suzuki-Miyaura reactions involves the formation of a palladium complex with the boronic acid and the halide. This complex undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired biaryl product . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Methanesulfonyl-3-methoxyphenyl)boronic acid is unique due to the presence of both methanesulfonyl and methoxy groups on the phenyl ring, which can influence its reactivity and selectivity in cross-coupling reactions. This makes it a valuable reagent for the synthesis of complex organic molecules .

Properties

IUPAC Name

(3-methoxy-4-methylsulfonylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO5S/c1-14-7-5-6(9(10)11)3-4-8(7)15(2,12)13/h3-5,10-11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRUUTBYHOBCTHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)S(=O)(=O)C)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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